2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Description
2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted at position 1 with a modified pyrrolidine ring. Key structural features include:
- Chloro group at position 2 of the propanone chain.
- Pyrrolidine ring (a five-membered saturated nitrogen heterocycle) at position 1, further substituted with:
- A methoxymethyl group (-CH2-O-CH3) at position 3.
- A trifluoromethyl group (-CF3) at position 4.
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-6(11)9(16)15-3-7(5-17-2)8(4-15)10(12,13)14/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXXIJQPUSOAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(F)(F)F)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features, including a chloro group, a methoxymethyl group, and a trifluoromethyl substituent. This compound is notable for its potential biological activities and applications in various therapeutic areas.
The molecular formula of this compound is with a molecular weight of approximately 291.7 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.
The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, potentially leading to improved pharmacological effects.
Biological Activity
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some pyrrolidine derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Compounds similar to this compound have been studied for their potential to inhibit tumor growth by targeting specific cancer cell pathways.
- Neurological Effects : Certain derivatives have been implicated in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of pyrrolidine derivatives found that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced activity due to improved membrane permeability .
Anticancer Research
In preclinical models, pyrrolidine-based compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, a study reported that derivatives targeting the PI3K/Akt signaling pathway showed promise in inhibiting breast cancer cell proliferation . The potential of this compound in this context remains to be explored.
Neurological Applications
Research has indicated that certain pyrrolidine derivatives can act as modulators of G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission. Compounds with similar structures have been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases .
Synthesis and Production
The synthesis of this compound typically involves nucleophilic substitution reactions. Common synthetic routes include:
- Reagents : 3-(methoxymethyl)pyrrolidine reacted with 2-chloropropanone.
- Conditions : The reaction is generally performed under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic attack on the carbonyl carbon.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine/Propanone Moieties
(a) 2-Chloro-1-(pyrrolidin-1-yl)ethanone
- Structure: Ethanone backbone (two carbons) with a chloro group at position 2 and an unsubstituted pyrrolidine ring at position 1.
- Key Differences: Shorter carbon chain (ethanone vs. propanone). Lack of methoxymethyl and trifluoromethyl groups on the pyrrolidine.
- Synthesis : Prepared via Friedel-Crafts alkylation using AlCl3 in dry DCM, indicating compatibility with electron-deficient ketones .
(b) (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Structure: Propenone backbone conjugated to a triazole ring, with a pyrrolidine-linked fluorophenyl group.
- Key Differences: Aromatic phenyl and triazole substituents instead of aliphatic propanone. Pyrrolidine lacks methoxymethyl and CF3 groups.
(c) 3-(4-Methoxyphenyl)-1-pyrrol-1-ylpropan-1-one
- Structure: Propanone backbone with a 4-methoxyphenyl group at position 3 and a pyrrole (aromatic) ring at position 1.
- Key Differences :
- Pyrrole (unsaturated) vs. pyrrolidine (saturated) ring.
- Methoxyphenyl substituent instead of chloro and CF3 groups.
- Implications : The unsaturated pyrrole ring may increase planarity and alter electronic properties, while the methoxyphenyl group could enhance solubility but reduce electrophilic reactivity .
Functional Group Comparison Table
Electronic and Steric Effects
- Methoxymethyl Group: Introduces steric bulk and moderate electron donation, which may hinder undesired interactions in biological systems compared to simpler analogs like 2-chloro-1-(pyrrolidin-1-yl)ethanone .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the nucleophilic substitution of a chlorinated propanone derivative with a suitably substituted pyrrolidine bearing methoxymethyl and trifluoromethyl groups. The key steps include:
- Preparation of the substituted pyrrolidine intermediate.
- Reaction with 2-chloropropanone or its derivatives under basic conditions.
- Purification and isolation of the target compound.
Preparation of the Substituted Pyrrolidine Intermediate
The pyrrolidine ring substituted at the 3-position with methoxymethyl and trifluoromethyl groups is typically synthesized via:
- Introduction of the trifluoromethyl group using trifluoromethylation reagents on a pyrrolidine precursor.
- Installation of the methoxymethyl group through alkylation reactions, often involving methoxymethyl chloride or related reagents.
This step requires careful control of regio- and stereochemistry to ensure substitution at the correct positions on the pyrrolidine ring.
Nucleophilic Substitution with 2-Chloropropanone
The key coupling step involves the reaction of the substituted pyrrolidine with 2-chloropropanone. This is generally performed under basic conditions to promote nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the chloropropanone, displacing the chlorine atom and forming the ketone linkage.
Common bases used include sodium hydroxide or potassium carbonate, and the reaction is typically conducted in polar aprotic solvents or mixtures that facilitate nucleophilic substitution.
Reaction Conditions and Optimization
- Temperature: The reaction mixture is often heated moderately to enhance reaction rates, typically in the range of 50–100 °C.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to dissolve both reactants and base.
- Time: Reaction times vary from several hours to overnight to ensure complete conversion.
- Purification: The product is purified by standard techniques such as recrystallization or chromatographic methods to obtain high purity.
Alternative Synthetic Routes
Some research indicates the use of continuous flow reactors for improved yield and purity, allowing precise control over temperature and reaction time, which is advantageous for scale-up production.
Data Table: Summary of Typical Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine substitution | Trifluoromethylation reagents; alkylation with methoxymethyl chloride | Control of regio- and stereochemistry essential |
| Nucleophilic substitution | 2-Chloropropanone, base (NaOH or K2CO3), polar aprotic solvent (DMF/DMSO), 50–100 °C, 6–16 h | Base facilitates nucleophilic attack; temperature optimizes rate |
| Purification | Recrystallization or chromatography | Ensures removal of unreacted starting materials and by-products |
Research Findings and Notes
- The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is critical for its biological activity.
- Careful monitoring of reaction conditions is necessary to avoid side reactions such as dehalogenation or over-alkylation.
- Analogous compounds have been synthesized using similar methods, confirming the robustness of the nucleophilic substitution approach for this class of molecules.
- Some literature reports partial loss of chlorine atoms during reduction steps when using strong reducing agents, indicating the need for mild conditions during downstream processing if applicable.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Friedel-Crafts acylation or nucleophilic substitution to introduce the chloro-propanone moiety .
- Functionalization of the pyrrolidine ring with methoxymethyl and trifluoromethyl groups via alkylation or halogenation reactions under anhydrous conditions .
- Key reaction parameters : Use of Lewis acid catalysts (e.g., AlCl₃), controlled temperatures (0–60°C), and inert atmospheres to minimize side reactions .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., trifluoromethyl at δ -60 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, often using SHELX software for refinement .
- HPLC/GC : Purity assessment (>98%) via retention time comparison with standards .
Advanced: How can researchers address contradictions in spectral data, such as unexpected NMR splitting patterns?
Answer:
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling between protons .
- Dynamic NMR (DNMR) : Investigate conformational exchange in the pyrrolidine ring at variable temperatures .
- Crystallographic Validation : Resolve ambiguities by comparing experimental X-ray data with computational models (e.g., density functional theory (DFT)) .
- Isotopic Labeling : Trace unexpected peaks using deuterated solvents or ¹³C-labeled precursors .
Advanced: What computational methods are suitable for predicting the reactivity of the trifluoromethyl and methoxymethyl groups?
Answer:
- DFT Calculations : Model electronic effects (e.g., electron-withdrawing trifluoromethyl) on reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions and transition states for nucleophilic attacks on the carbonyl group .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
- QSPR Models : Corrogate substituent effects (e.g., methoxymethyl’s steric bulk) with reaction yields .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid ignition sources .
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent degradation .
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity and biological activity?
Answer:
- Conformational Analysis : X-ray data reveals that the methoxymethyl group adopts an equatorial position, reducing steric hindrance for nucleophilic attacks .
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate specific enantiomers for bioactivity studies .
- Biological Target Interactions : Molecular docking shows that the trifluoromethyl group’s orientation affects binding affinity to hydrophobic enzyme pockets .
Advanced: What strategies resolve low yields in the final coupling step of the pyrrolidine and propanone moieties?
Answer:
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 15–20% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: How can researchers verify the stability of this compound under various pH and temperature conditions?
Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- pH Profiling : Test solubility and decomposition in buffers (pH 1–12) using UV-Vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C) .
Advanced: What mechanistic insights explain the compound’s resistance to hydrolysis at the carbonyl group?
Answer:
- Steric Shielding : The 3-(methoxymethyl) group hinders nucleophilic water access to the carbonyl carbon .
- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electrophilicity of the carbonyl .
- Solvent Stabilization : Hydrophobic solvents (e.g., toluene) further destabilize transition states for hydrolysis .
Advanced: How can researchers leverage this compound as a precursor for bioactive molecule synthesis?
Answer:
- Functional Group Transformations :
- Reduction : Convert the ketone to a secondary alcohol using NaBH₄ for prodrug derivatization .
- Cross-Coupling : Introduce aryl groups via Suzuki-Miyaura reactions to enhance pharmacological properties .
- Biological Screening : Test derivatives against kinase or protease targets using high-throughput assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
